

Comprehensive Application Notes and Protocols: Pamiparib Drug-Drug Interaction Study Design

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Introduction to Pamiparib and DDI Assessment

Pamiparib (BGB-290) is an investigational, highly selective oral poly(ADP-ribose) polymerase 1 and 2 (PARP1/2) inhibitor that has demonstrated potent **PARP-DNA complex trapping** and significant **central nervous system penetrance** in preclinical models. Unlike some other PARP inhibitors, **pamiparib** is not a substrate of P-glycoprotein, which enhances its ability to cross the blood-brain barrier and potentially treat brain tumors. [1] [2] The drug has shown promising antitumor activity in early-phase clinical studies, particularly in patients with **BRCA-mutated malignancies** and **homologous recombination deficiency (HRD)** positive tumors. [3] [4]

Understanding drug-drug interactions (DDIs) is critical in clinical development as they can significantly alter a drug's pharmacokinetics, potentially leading to **reduced efficacy** or **increased toxicity**. For **pamiparib**, which is primarily metabolized by **cytochrome P450 3A (CYP3A)** and to a lesser extent by **CYP2C8**, interactions with CYP3A inhibitors and inducers are of particular concern. [1] This document provides comprehensive application notes and experimental protocols for assessing **pamiparib** DDIs, supporting researchers in designing rigorous DDI studies during drug development.

Clinical Pharmacology and Mechanism of Action

Pharmacological Properties

Pamiparib exerts its antitumor effects through **dual mechanisms of action**: inhibition of PARP enzymatic activity and trapping of PARP-DNA complexes at sites of DNA damage. This leads to **accumulation of DNA damage** and ultimately **synthetic lethality** in cancer cells with deficient DNA repair mechanisms, particularly those with BRCA1/2 mutations or homologous recombination deficiencies. [2] Preclinical studies have demonstrated that **pamiparib** is 16-fold more potent than olaparib in BRCA1-mutated xenograft models and shows strong synergy with temozolomide (TMZ) in overcoming TMZ resistance in intracranial tumor models. [2]

Pharmacokinetic Profile

Population pharmacokinetic modeling of **pamiparib** has characterized its **disposition kinetics** using a one-compartment model with first-order absorption and elimination. The estimated population parameters for total drug include an **apparent clearance (CL/F)** of 2.59 L/h, **apparent volume of distribution (V/F)** of 44 L, and **absorption rate constant (Ka)** of 1.58 h⁻¹. The **unbound fraction** of **pamiparib** in plasma is approximately 0.041 (4.1%), which is important for understanding its tissue distribution and target engagement. [5]

Table 1: Key Pharmacokinetic Parameters of **Pamiparib**

| Parameter | Value | Comments |
|------------------|-------------------|--|
| Recommended Dose | 60 mg twice daily | Established as RP2D in phase 1 studies [3] |
| Tmax | 1-2 hours | Rapid absorption after oral administration [1] |
| Half-life | 13.5 hours | Geometric mean at 60 mg BID [1] |

| Parameter | Value | Comments |
|----------------------------|----------------------------------|--|
| Accumulation Ratio (AUC) | 2.37 (95% CI: 1.61-3.50) | At 60 mg BID [1] |
| Primary Metabolic Pathways | CYP3A, CYP2C8 | Identified in in vitro phenotyping [1] |
| Protein Binding | ~96% | Unbound fraction of 4.1% [5] |
| Food Effect | No clinically significant impact | No need for fasting [3] |

Metabolic Pathways and Drug Interaction Potential

Cytochrome P450 Metabolism

In vitro phenotyping studies have revealed that **CYP3A-mediated metabolism** is the primary clearance pathway for **pamiparib**, with **CYP2C8** playing a secondary role. This metabolic profile establishes the theoretical foundation for potential interactions with strong CYP3A inhibitors and inducers. Based on the Biopharmaceutics Classification System (BCS), **pamiparib** exhibits high permeability, and its absorption is not significantly affected by food, allowing for administration without regard to meals. [1] [3]

Transport Protein Considerations

Unlike several other PARP inhibitors (olaparib, rucaparib, talazoparib, and veliparib), **pamiparib** is **not a substrate** of P-glycoprotein (P-gp). This unique characteristic significantly enhances its **blood-brain barrier penetration** and may reduce the potential for DDIs mediated by P-gp inhibitors or inducers. This property is particularly advantageous for treating brain tumors or cerebral metastases and distinguishes **pamiparib** from other agents in its class. [1] [2]

Clinical DDI Study Designs

DDI Study with CYP3A Modulators

A dedicated phase 1 open-label, parallel-group study (NCT03994211) was conducted to evaluate the effects of strong CYP3A inhibitors and inducers on **pamiparib** pharmacokinetics in patients with advanced solid tumors. The study employed a **fixed-sequence design** with two distinct parts to assess each type of interaction separately. [1]

- **Part A (CYP3A Inducer):** Patients received a single oral dose of **pamiparib** 60 mg on day 1 (alone), followed by once-daily oral rifampin 600 mg (a strong CYP3A inducer) on days 3-11, with a second **pamiparib** 60 mg dose administered concomitantly with rifampin on day 10.
- **Part B (CYP3A Inhibitor):** Patients received a single oral dose of **pamiparib** 20 mg on day 1 (alone), followed by once-daily oral itraconazole 200 mg (a strong CYP3A inhibitor) on days 3-8, with a second **pamiparib** 20 mg dose administered concomitantly with itraconazole on day 7.

The reduced **pamiparib** dose in Part B (20 mg instead of 60 mg) was implemented as a **safety precaution** to mitigate potential overexposure when co-administered with the strong CYP3A inhibitor itraconazole. [1]

Table 2: Key Design Elements of Clinical DDI Studies

| Study Element | Part A (CYP3A Inducer) | Part B (CYP3A Inhibitor) |
|----------------------|---|---------------------------------|
| Perpetrator Drug | Rifampin 600 mg QD | Itraconazole 200 mg QD |
| Pamiparib Dose | 60 mg single dose | 20 mg single dose |
| Sample Size | Not specified in available data | Not specified in available data |
| PK Sampling | Pre-dose, 0.5, 1, 2, 4, 6, 9, 12, 24, 48h post-dose | Same as Part A |
| Primary Endpoints | Pamiparib Cmax, AUC0-tlast, AUC0-inf | Same as Part A |
| Statistical Approach | Geometric least-squares mean ratios with 90% CI | Same as Part A |

Patient Population and Study Endpoints

The DDI studies enrolled adults (≥ 18 years) with **histologically confirmed advanced or metastatic solid tumors** that were refractory or resistant to standard therapy. Patients were required to have adequate hematologic, hepatic, and renal function, measured by specific laboratory parameters. Key inclusion criteria included measurable disease per RECIST v1.1 and Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1. Prior treatment with a PARP inhibitor was allowed only if discontinued at least 3 months before the first **pamiparib** dose. [1]

The **primary pharmacokinetic endpoints** included **pamiparib** maximum observed concentration (C_{max}), area under the plasma concentration-time curve from zero to last quantifiable concentration ($AUC_{0-t_{last}}$), and area under the curve extrapolated to infinity (AUC_{0-inf}). **Secondary endpoints** included safety and tolerability, assessed through monitoring of adverse events graded according to National Cancer Institute Common Terminology Criteria v5.0. [1]

Experimental Protocols and Methodologies

Bioanalytical Methods

Sample Collection and Processing: Blood samples for pharmacokinetic analysis were collected in K2EDTA tubes at predetermined time points: predose, and at 0.5, 1, 2, 4, 6, 9, 12, 24, and 48 hours postdose. Plasma was separated by centrifugation at $1000\times g$ and $4^{\circ}C$ for 10 minutes, then stored at $-80^{\circ}C$ until analysis. [5]

LC-MS/MS Quantification: **Pamiparib** plasma concentrations were determined using a **validated liquid chromatography-mass spectrometry/mass spectrometry (LC-MS/MS)** method with a lower limit of quantification of 1.0 ng/mL. The analysis was performed at Covance Laboratory Services (Salt Lake City, Utah), ensuring adherence to Good Laboratory Practice standards. For population PK modeling studies, both total and unbound **pamiparib** concentrations were quantified using a similar validated LC-MS/MS method. [1] [5]

Statistical Analysis

Pharmacokinetic Calculations: Non-compartmental analysis was performed to estimate PK parameters using validated software (e.g., Phoenix WinNonlin). The **geometric least-squares (GLS) mean ratios** and their 90% confidence intervals were calculated for **pamiparib** PK parameters (C_{max}, AUC_{0-tlast}, AUC_{0-inf}) with and without co-administered interacting drugs.

Assessment of DDI Magnitude: The effect of CYP3A modulators on **pamiparib** exposure was determined by comparing the GLS mean ratios against predefined no-effect boundaries (typically 0.80-1.25). If the 90% CI for the GLS mean ratio fell entirely outside these boundaries, the interaction was considered clinically significant. [1]

Population PK Modeling: Nonlinear mixed-effects modeling was performed using Monolix (2024R1) to simultaneously fit total and unbound **pamiparib** plasma concentration data. The covariate model was developed through generalized additive modeling followed by stepwise covariate modeling to identify significant patient factors influencing **pamiparib** pharmacokinetics. [5]

Data Interpretation and Clinical Recommendations

DDI Study Findings

The clinical DDI study yielded clear and actionable results regarding **pamiparib**'s interaction potential:

- **Effect of Strong CYP3A Inducer:** Coadministration with rifampin significantly reduced **pamiparib** exposure, with geometric least-squares mean ratios of 0.62 (90% CI: 0.54-0.70) for AUC_{0-tlast} and 0.57 (90% CI: 0.48-0.69) for AUC_{0-inf}, representing a 38-43% reduction in overall exposure. Interestingly, rifampin did not affect **pamiparib** C_{max} (GLS mean ratio: 0.94; 90% CI: 0.83-1.06). [1]
- **Effect of Strong CYP3A Inhibitor:** Contrary to theoretical expectations, itraconazole coadministration did not significantly affect **pamiparib** pharmacokinetics, with GLS mean ratios of 1.05 (90% CI: 0.95-1.15) for C_{max}, 0.99 (90% CI: 0.91-1.09) for AUC_{0-tlast}, and 0.99 (90% CI: 0.90-1.09) for AUC_{0-inf}. [1]
- **Safety Observations:** No serious treatment-related adverse events were reported in either part of the DDI study, indicating that the single-dose design was well-tolerated in this patient population. [1]

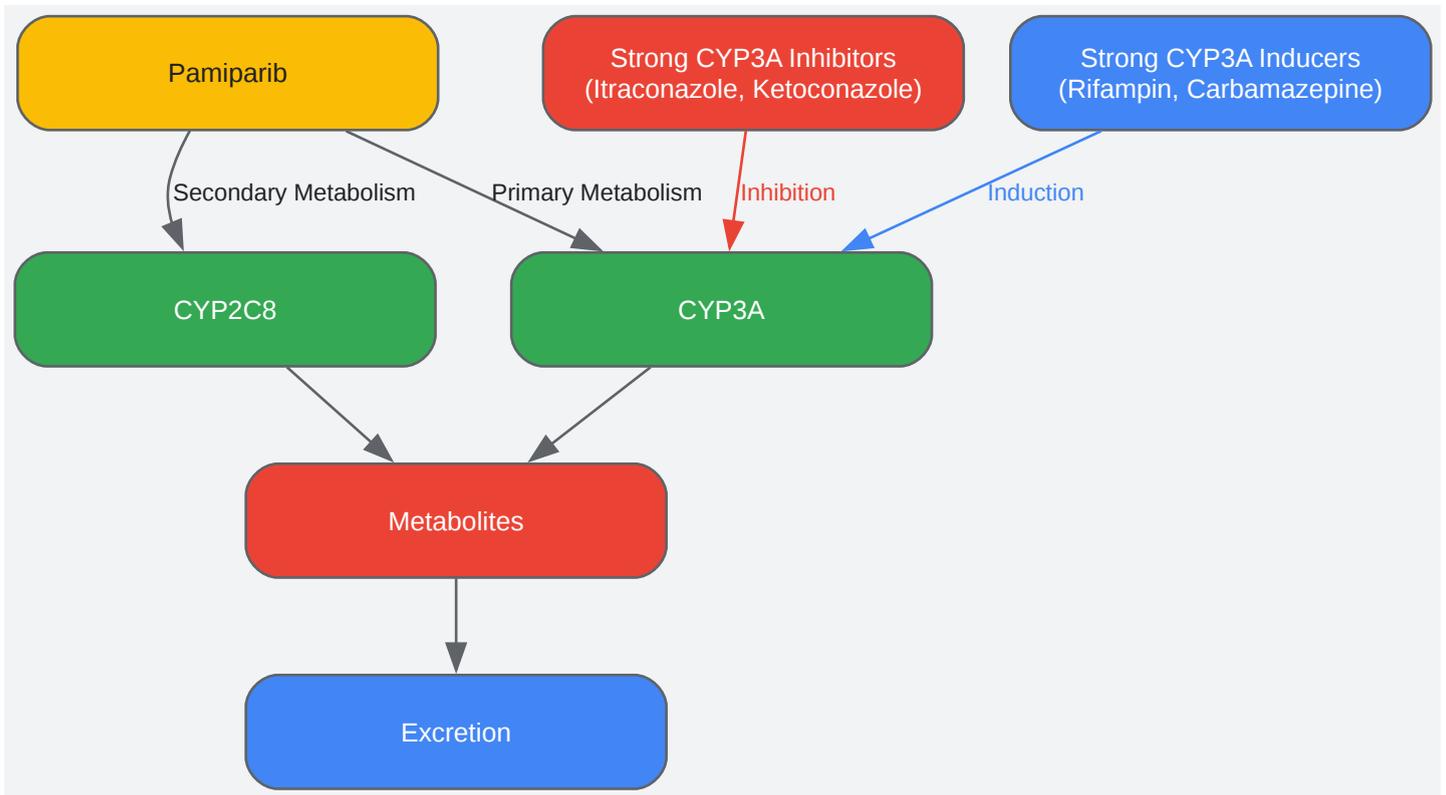
Dosing Recommendations

Based on the DDI study results, the following clinical recommendations can be made:

- **CYP3A Inhibitors:** No **pamiparib dose modifications** are necessary when coadministered with strong or moderate CYP3A inhibitors, given the lack of clinically significant interaction observed with itraconazole. [1]
- **CYP3A Inducers:** **Dose adjustments** should be considered when **pamiparib** is coadministered with strong CYP3A inducers. The specific dose increase should be guided by clinical safety and efficacy data, with consideration of the approximately 40% reduction in exposure observed with rifampin coadministration. [1]
- **Therapeutic Drug Monitoring:** For patients requiring concomitant strong CYP3A inducers, therapeutic drug monitoring combined with toxicity assessment may help individualize **pamiparib** dosing, particularly given the significant interindividual pharmacokinetic variability observed in population analyses. [5]

Pathway Diagrams and Visualizations

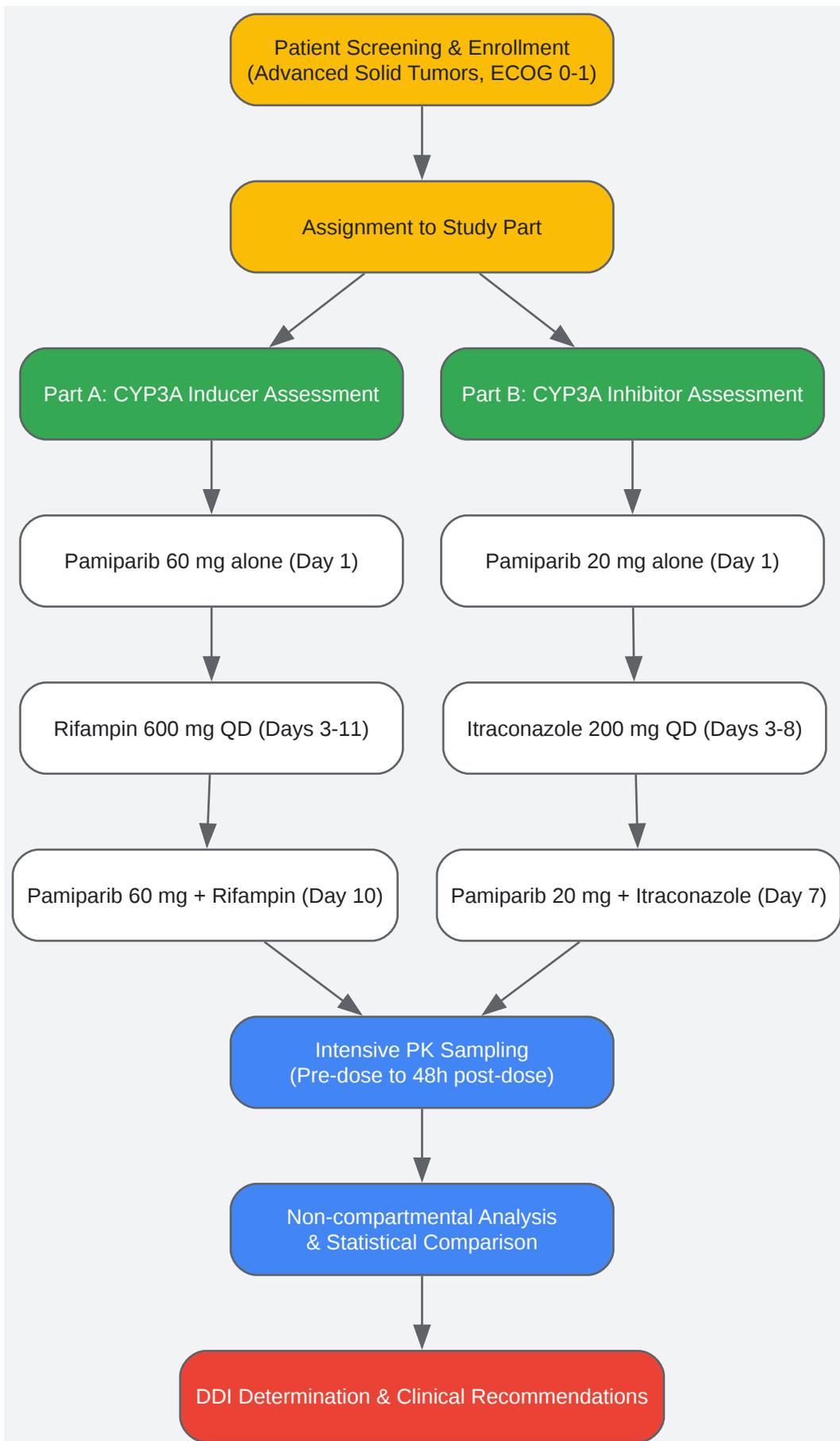
Pamiparib Metabolic Pathway and DDI Mechanisms



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*Diagram 1: **Pamiparib** Metabolic Pathways and Drug Interaction Mechanisms. This diagram illustrates **pamiparib**'s primary metabolism by CYP3A and secondary metabolism by CYP2C8, along with potential interactions with strong CYP3A inhibitors and inducers.*

Clinical DDI Study Design Workflow



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*Diagram 2: Clinical DDI Study Design Workflow. This flowchart illustrates the fixed-sequence design used to evaluate the effects of strong CYP3A inducers (Part A) and inhibitors (Part B) on **pamiparib** pharmacokinetics in patients with advanced solid tumors.*

Conclusion

The comprehensive DDI assessment of **pamiparib** demonstrates a well-characterized interaction profile with clear clinical implications. The significant **exposure reduction** observed with strong CYP3A inducers necessitates dose adjustments, while the lack of interaction with strong CYP3A inhibitors provides flexibility in co-medication management. The unique **non-P-gp substrate property** of **pamiparib** differentiates it from other PARP inhibitors and may contribute to its favorable brain penetration and potentially lower susceptibility to certain transporter-mediated DDIs.

These application notes and experimental protocols provide researchers with a framework for designing and interpreting DDI studies for **pamiparib** and similar oncology agents. The integration of **controlled clinical studies** with **population PK modeling** offers a robust approach to characterizing drug interaction potential and optimizing dosing strategies in complex patient populations requiring polypharmacy.

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References

1. The pharmacokinetics of pamiparib in the presence of a strong ... [pmc.ncbi.nlm.nih.gov]
2. Pamiparib is a potent and selective PARP inhibitor with ... [pmc.ncbi.nlm.nih.gov]
3. Phase 1A/1B dose-escalation and -expansion study to ... [nature.com]
4. Pamiparib in combination with tislelizumab in patients with ... [pmc.ncbi.nlm.nih.gov]

5. Population Pharmacokinetic Modeling of Total and Unbound ... [pmc.ncbi.nlm.nih.gov]

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